3,5-Dinitro-pyridin-2-ylhydrazine
Description
3,5-Dinitro-pyridin-2-ylhydrazine is a nitro-substituted pyridine derivative featuring a hydrazine moiety at the 2-position. The compound’s IR spectrum would likely exhibit characteristic nitro (N–O stretching ~1500–1350 cm⁻¹) and hydrazine (N–H stretching ~3300–3100 cm⁻¹) absorptions, similar to related hydrazine derivatives .
Properties
IUPAC Name |
(3,5-dinitropyridin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O4/c6-8-5-4(10(13)14)1-3(2-7-5)9(11)12/h1-2H,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYFTKVPUXSCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dinitropyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 0-150°C depending on the specific reaction conditions .
Industrial Production Methods
Industrial production of 3,5-Dinitro-pyridin-2-ylhydrazine may involve large-scale nitration processes followed by hydrazine substitution. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-pyridin-2-ylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazine derivatives.
Scientific Research Applications
3,5-Dinitro-pyridin-2-ylhydrazine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dinitro-pyridin-2-ylhydrazine involves its interaction with biological molecules through its nitro and hydrazine groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to alterations in their structure and function. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Compounds
Key Observations :
- Substituent Effects: The nitro groups in this compound impart high polarity and reactivity compared to alkyl-substituted pyrazines (e.g., 3,5-Dimethyl-2-propylpyrazine), which are nonpolar and used in flavoring agents due to their volatility .
- Thermal Stability : Nitro groups reduce thermal stability, whereas alkylated pyrazines (e.g., 2-Ethyl-3,5-dimethylpyrazine) exhibit higher stability, as seen in their use in high-temperature food processing .
Table 2: Functional Group Influence on Chemical Behavior
Key Comparisons :
- Hydrazine vs. Amino Groups: The hydrazine moiety in this compound enables chelation with transition metals, unlike amino groups in 4-Imino-1-p-tolyl-dihydropyrimidine, which participate in hydrogen bonding .
- Nitro vs. Chlorine Substituents: Nitro groups enhance oxidative reactivity, making the compound suitable for explosive formulations, whereas chlorine in (3,5-Dichlorophenyl)-pyridin-2-ylmethanone contributes to herbicidal activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Dinitro-pyridin-2-ylhydrazine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A viable approach involves reacting a nitro-substituted pyridine precursor with hydrazine derivatives under controlled conditions. For example, hydroxylated pyrazolines are synthesized by reacting α,β-unsaturated ketones (chalcones) with hydrazine hydrate in ethanol under reflux (70–80°C for 4–6 hours) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature to enhance yield. Purity is validated via TLC and recrystallization.
Q. How is the structural characterization of this compound performed?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL or Rigaku diffractometers ) resolves bond lengths, angles, and stereochemistry. Metrics like R-factor (target < 0.05) and data-to-parameter ratio (>15:1) ensure reliability .
- Spectroscopy : NMR (¹H/¹³C) identifies functional groups, while mass spectrometry (EI-MS) confirms molecular weight. For example, 2-Ethyl-3,5-dimethylpyrazine was characterized via InChIKey and PubChem CID .
Q. What safety protocols are critical when handling hydrazine derivatives like this compound?
- Methodology : Follow OSHA/NIOSH guidelines for hydrazine analogs:
- Ventilation : Use fume hoods to prevent inhalation exposure .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Spill management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for nitro-pyridinylhydrazines?
- Methodology : Cross-validate using complementary techniques:
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify discrepancies .
- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula accuracy (e.g., ±1 ppm error) .
- Dynamic NMR : Assess conformational flexibility causing spectral broadening .
Q. What strategies are effective for studying the reactivity of this compound in nucleophilic environments?
- Methodology : Conduct kinetic studies under varied conditions:
- pH-dependent reactivity : Monitor hydrazine group reactivity via UV-Vis spectroscopy in buffers (pH 3–11) .
- Temperature gradients : Use Arrhenius plots to determine activation energy (e.g., 40–80°C) .
- Solvent effects : Compare reaction rates in polar aprotic (DMF) vs. protic (ethanol) solvents .
Q. How can this compound be integrated into drug discovery pipelines?
- Methodology : Focus on structure-activity relationship (SAR) studies:
- Target binding assays : Use fluorescence polarization or SPR to measure affinity for enzymes (e.g., kinases) .
- Molecular docking : Screen against protein databases (PDB) to predict binding modes .
- In vitro toxicity : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays .
Q. What experimental designs mitigate challenges in crystallizing nitro-substituted hydrazines?
- Methodology : Optimize crystal growth conditions:
- Solvent screening : Use vapor diffusion with solvents of varying polarity (e.g., hexane/ethyl acetate) .
- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures .
- Temperature control : Gradual cooling (0.5°C/hour) reduces defects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar hydrazines?
- Methodology :
- Meta-analysis : Compare datasets from PubChem, ChEMBL, and IUPAC publications to identify outliers .
- Dose-response validation : Replicate assays (e.g., IC₅₀) under standardized conditions (e.g., 24-hour incubation) .
- Epistatic analysis : Evaluate synergistic/antagonistic effects of substituents (e.g., nitro vs. methyl groups) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
